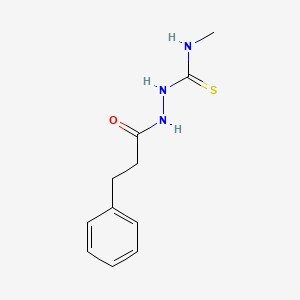

![molecular formula C13H20N2O5S B4615327 5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)

5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline : A compound closely related to the one of interest, highlighting the importance of the ethylsulfonyl and methoxyaniline components in the synthesis of biologically active molecules targeting kinases and as inhibitors. This synthesis route starting from commercially available materials could provide insights into the synthesis of "5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide" (Johnson et al., 2022).

Molecular Structure Analysis

- The synthesis and characterization of related benzamide compounds provide a foundation for understanding the molecular structure of the compound . Techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy are essential tools for this analysis (Yanagi et al., 2000).

Chemical Reactions and Properties

- Substitution Reactions of 5-Nitropyridine-2-sulfonic Acid : This study on reactions of a nitropyridine sulfonic acid, which shares functional group similarity (sulfonamide) with the target molecule, provides insights into potential chemical reactions, including substitution reactions that could be relevant for modifying or synthesizing derivatives of the target compound (Bakke & Sletvold, 2003).

Physical Properties Analysis

- Characterization of Two Crystalline Forms of a Similar Compound : This research offers insights into the physical properties analysis, highlighting the importance of understanding polymorphism in the pharmaceutical field. Techniques such as diffractometry and thermal analysis used here are applicable for the physical characterization of "5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide" (Yanagi et al., 2000).

Chemical Properties Analysis

- Acid-catalyzed Hydrolysis without Racemization : This study on the hydrolysis of a methoxymethyl phenyl sulfoxide without racemization highlights the chemical stability and reactivity under acidic conditions, which could be relevant for understanding the chemical properties and stability of the target compound (Okuyama, Toyoda, & Fueno, 1990).

Applications De Recherche Scientifique

1. Use in Hypoglycemic Drug Development

5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide (5-EMB) is a key molecule in the development of hypoglycemic drugs. In a study by Grell et al. (1998), it was noted that modifications of benzoic acid derivatives like 5-EMB led to the development of effective hypoglycemic agents. This study highlighted the importance of specific chemical substitutions in enhancing the drug's activity and duration of action in managing diabetes (Grell et al., 1998).

2. Role in Pharmacokinetics and Metabolism Studies

5-EMB has been instrumental in understanding the pharmacokinetics and metabolism of drugs. For example, a study by Kuo et al. (1993) investigated the pharmacokinetics of a 5HT3 receptor antagonist and its metabolites, shedding light on the drug's interconversion and tissue distribution processes, a critical aspect of drug development (Kuo et al., 1993).

3. Transformation and Excretion in Biological Systems

Understanding the transformation and excretion of drugs like 5-EMB in biological systems is vital. Arita et al. (1970) explored this by examining the transformation products of metoclopramide in rabbits, providing insights into the drug's metabolism and potential implications for human medicine (Arita et al., 1970).

4. Application in Electrochemical Analysis

5-EMB has been utilized in electrochemical analysis as well. A study by Saleh and Gaber (2001) used a derivative of 5-EMB as an electroactive material for a PVC-based Zn2+-selective electrode. This application is crucial in developing analytical tools for various scientific purposes (Saleh & Gaber, 2001).

5. Contributions to Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, 5-EMB contributes significantly. Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamide derivatives, showcasing the chemical versatility and potential therapeutic applications of compounds related to 5-EMB (Fatima et al., 2013).

Propriétés

IUPAC Name |

5-(ethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-4-15-21(17,18)10-5-6-12(20-3)11(9-10)13(16)14-7-8-19-2/h5-6,9,15H,4,7-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFCQJUWJXWGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)

![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615306.png)

![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)

![ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)

![methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)

![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)